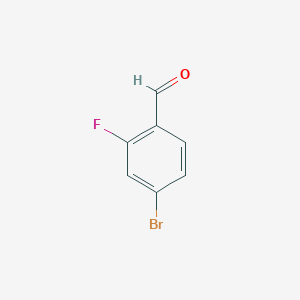

4-溴-2-氟苯甲醛

概述

描述

4-Bromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that has been utilized in various chemical syntheses. It serves as an intermediate in the production of more complex organic compounds. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile reagent for further functionalization through various organic reactions.

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-2-fluorobenzaldehyde has been explored in several studies. For instance, a synthesis route for poly(iminophenol)s derived from 4-bromobenzaldehyde has been reported, where Schiff base monomers were synthesized by condensation reactions and then converted to polyphenol derivatives through oxidative polycondensation . Another study describes a scalable synthesis of 2-bromo-3-fluorobenzonitrile, which could be related to the synthesis of 4-Bromo-2-fluorobenzaldehyde, by halodeboronation of aryl boronic acids . Additionally, a synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis to give 4-bromo-2-fluorobenzaldehyde, has been documented .

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluorobenzaldehyde has been investigated using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory have supported the experimental results, revealing that the molecule crystallizes in an orthorhombic space group with an O-trans conformation . The study also compared the halogen effect by theoretically studying chloro- and bromo-analogs of the compound .

Chemical Reactions Analysis

4-Bromo-2-fluorobenzaldehyde can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the synthesis of poly(iminophenol)s involves the use of 4-bromobenzaldehyde in condensation reactions to form Schiff base monomers . The compound can also be used in halogen-exchange reactions, as demonstrated by the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde, which suggests that similar halogen-exchange methods could be applied to 4-Bromo-2-fluorobenzaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2-fluorobenzaldehyde and related compounds have been characterized using various techniques. The synthesized poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized by solubility tests, FT-IR, NMR, and other spectroscopic methods . The electrochemical and optical properties of these compounds were also investigated, providing insights into their electronic structures and potential applications . The crystal structure analysis of 2-fluoro-4-bromobenzaldehyde provided detailed information on its molecular conformation and stability .

科学研究应用

合成和化学应用

- 有机合成:4-溴-2-氟苯甲醛被用作各种有机化合物合成的起始物质。例如,它被用于合成甲基4-溴-2-甲氧基苯甲酸酯,展示了它在复杂有机合成过程中的实用性(Chen, 2008)。

- 分析化学:在活性药物物质的生产中,控制起始物质如4-溴-2-氟苯甲醛中的杂质至关重要。由于杂质的物理化学性质相似,其分析和分离其同分异构体面临重大挑战,影响最终物质的纯度(Shen et al., 2016)。

分子结构和性质

- 结构分析:使用X射线衍射技术和振动光谱对4-溴-2-氟苯甲醛的分子结构和性质进行了研究。这项研究提供了有关分子二聚体形成和化合物特征频率的见解(Tursun et al., 2015)。

材料科学应用

- 氟化合物的制备:该化合物用于制备氟化苯并噻二唑和吡唑烯,这些化合物在材料科学中具有潜在应用(Jagadhani et al., 2015)。

先进药物合成

- EGFR-激酶抑制剂:4-溴-2-氟苯甲醛被用于合成四正交取代芳香族化合物,进一步转化为与吉非替尼相关的EGFR抑制剂,展示了它在先进药物开发中的潜力(Close et al., 2016)。

其他显著应用

- 光谱学和理论研究:该化合物已被研究其光谱性质和理论模拟,为理解其化学行为提供了宝贵数据(Ribeiro-Claro et al., 2002)。

安全和危害

属性

IUPAC Name |

4-bromo-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCARQPLANFGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70973434 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluorobenzaldehyde | |

CAS RN |

57848-46-1, 93777-26-5 | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57848-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-fluorobenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6Ar)-6,6a-dimethyl-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B134264.png)

![Cyclopenta[b]pyrrole-6-methanol, octahydro-1-methyl-, [3aS-(3a-alpha-,6-alpha-,6a-alpha-)]-(9CI)](/img/structure/B134276.png)